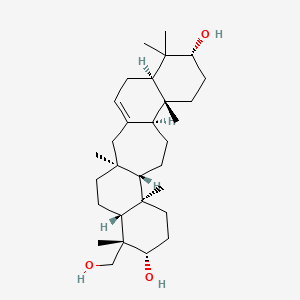
21-エピセルトラートリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
21-Episerratriol has several scientific research applications, including:
Safety and Hazards
The safety data sheet for 21-Episerratriol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .
準備方法
Synthetic Routes and Reaction Conditions: 21-Episerratriol is primarily isolated from natural sources, specifically from the club-moss Lycopodium clavatum The isolation process involves extraction and purification techniques commonly used in natural product chemistry
Industrial Production Methods: Industrial production of 21-Episerratriol is not common due to its natural abundance in Lycopodium species. The compound is typically obtained through extraction from the plant material, followed by purification processes such as chromatography .
化学反応の分析
Types of Reactions: 21-Episerratriol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups present in the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated derivatives .
作用機序
The mechanism of action of 21-Episerratriol involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .
類似化合物との比較
21-Episerratenediol: Another triterpenoid with similar structural features.
3-Epilycoclavanol: A related compound with similar biological activities.
Serrat-14-en-3beta,21beta,24-triol: A compound with a similar core structure but different functional groups.
Uniqueness: 21-Episerratriol is unique due to its specific structural configuration and the presence of hydroxyl groups at positions 3, 21, and 24. This configuration contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
(3S,6R,7S,8S,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25-,27-,28+,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCIDAMBNEFU-CLLDTJQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is 21-Episerratriol and where is it found?
A1: 21-Episerratriol (serrat-14-en-3β,21β,24-triol) is a triterpenoid isolated from club-moss (Lycopodium clavatum) []. It belongs to the serratane group of triterpenoids and is one of four possible stereoisomers differing in the configurations at C-3 and C-21 [, ].
Q2: How does the stereochemistry of 21-Episerratriol compare to other related compounds?
A2: 21-Episerratriol is characterized by its specific stereochemical configuration at the C-21 position, where the hydroxyl group is in the β orientation. This distinguishes it from its isomer, serratriol, which has the hydroxyl group at C-21 in the α orientation. Researchers have isolated and characterized several related compounds from Lycopodium species, including lycoclavanol (serrat-14-en-3α,21β,24-triol) and a series of tetra-ols: lycocryptol, 21-epilycocryptol, and diepilycocryptol [, ]. These compounds differ in the number and stereochemistry of hydroxyl groups attached to the serratane skeleton.
Q3: Besides Lycopodium clavatum, are there other sources of 21-Episerratriol?
A3: Yes, 21-Episerratriol has also been isolated from Lycopodium deuterodensum, along with other compounds like lycopodine, α-onocerin, 21-episerratenediol, and 16-oxoserratenediol []. The co-occurrence of these compounds suggests possible biosynthetic relationships and common pathways within these plant species.
Q4: Has the chemical structure of 21-Episerratriol been confirmed through synthesis?
A4: While the provided abstracts do not explicitly mention the total synthesis of 21-Episerratriol, they highlight the preparation of a related compound, serrat-14-en-3α, 21α, 24-triol, from lycoclavanol []. This suggests that researchers have been exploring synthetic routes to access different stereoisomers within the serratane family, potentially including 21-Episerratriol. Additionally, the development of a "new method of acetonide formation of 1, 3-glycol" [] indicates ongoing efforts to manipulate the functional groups of these triterpenoids, which could aid in their synthesis and further structural modifications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

